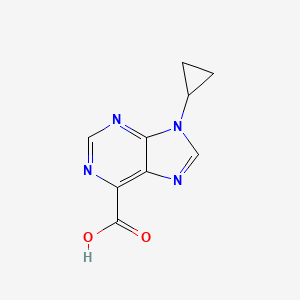
9-cyclopropyl-9H-purine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-9H-purine-6-carboxylic acid is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclopropyl-9H-purine-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable purine precursor. This can be done using carbenes or carbenoid reagents, which react with the double bonds in alkenes or cycloalkenes to form cyclopropane rings . Another method involves the hydrolysis of cyclopropyl cyanide, followed by further reactions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 9-Cyclopropyl-9H-purine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Cyclopropyl-9H-purine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
9H-Purine-6-carboxylic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
6-Amino-9H-purine-9-propanoic acid:
Uniqueness: The presence of the cyclopropyl group in 9-cyclopropyl-9H-purine-6-carboxylic acid imparts unique steric and electronic effects, making it distinct from other purine derivatives. This uniqueness can lead to specific interactions with biological targets and different reactivity in chemical reactions, highlighting its potential in various research and industrial applications .
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
9-cyclopropylpurine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2,(H,14,15) |
InChI Key |
SDTFOUHBEAASTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















